

A-966492 in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	A-966492	
Cat. No.:	B15586574	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical components of the cellular DNA damage response (DDR) network. By inhibiting PARP, **A-966492** prevents the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality. This makes PARP inhibitors like **A-966492** a promising therapeutic strategy for treating cancers with specific DNA repair defects. This guide provides a comprehensive technical overview of **A-966492**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways and workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of **A-966492** across various assays and cell lines.

Table 1: In Vitro Enzymatic Inhibition of PARP by A-966492



Target	Assay Type	K_i_ (nM)	Reference
PARP-1	Cell-free assay	1	[1][2]
PARP-2	Cell-free assay	1.5	[1][2]

Table 2: Cellular Activity of A-966492

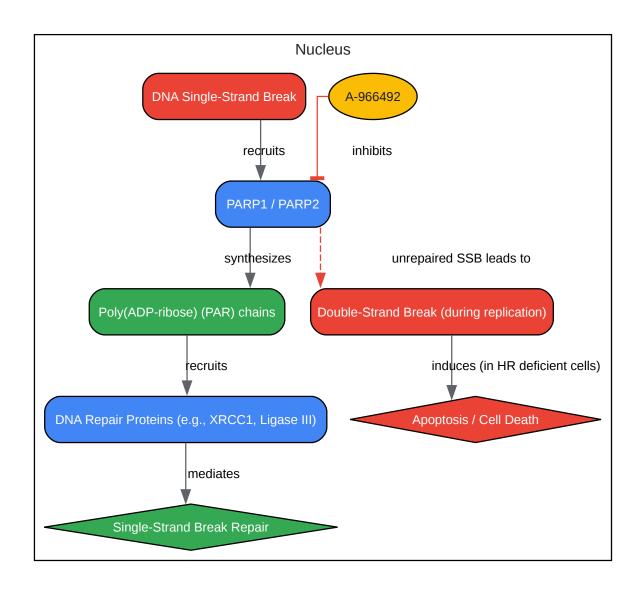
Cell Line	Assay Type	Endpoint	Value (nM)	Reference
C41	Whole cell PARP inhibition	EC_50_	1	[2]

Note: Comprehensive IC_50_ data for **A-966492** across a broad panel of cancer cell lines is not readily available in the public domain. The provided data is based on specific reported studies. Researchers are encouraged to determine the IC_50_ in their specific cell lines of interest.

Signaling Pathways

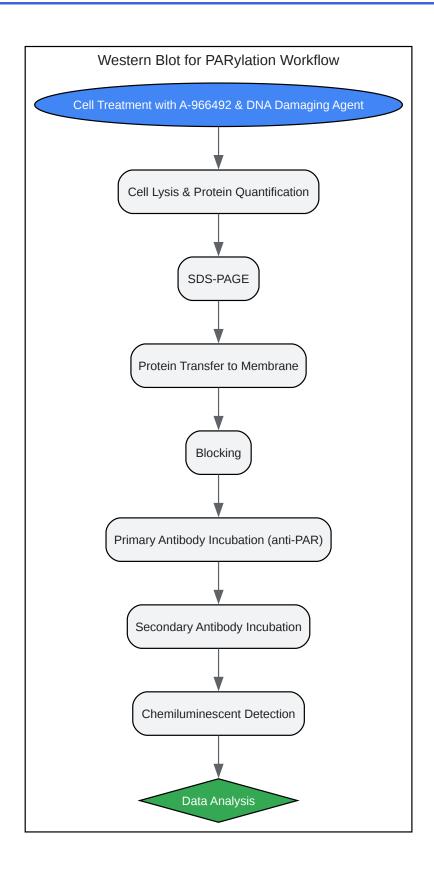
A-966492 primarily targets the PARP-mediated DNA damage response pathway. Upon DNA damage, PARP1 and PARP2 are recruited to the site of single-strand breaks. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins, a process called PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the DNA lesion. **A-966492** competitively inhibits the catalytic activity of PARP1 and PARP2, preventing PAR chain formation and stalling the repair process.











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [A-966492 in Cancer Cell Line Studies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586574#a-966492-in-cancer-cell-line-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com